molecular formula C9H9NO2 B12115208 3-(Hydroxymethyl)-4-methoxybenzonitrile CAS No. 25978-75-0

3-(Hydroxymethyl)-4-methoxybenzonitrile

Cat. No.: B12115208
CAS No.: 25978-75-0
M. Wt: 163.17 g/mol
InChI Key: MUJVHPVZSZMEQW-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-4-methoxybenzonitrile is an organic compound that features a benzene ring substituted with a hydroxymethyl group, a methoxy group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-4-methoxybenzonitrile can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile. Another method involves the direct cyanation of 4-methoxybenzyl alcohol using cyanogen bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The choice of reagents and reaction conditions is crucial to ensure the efficiency and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-4-methoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-(Carboxymethyl)-4-methoxybenzonitrile.

    Reduction: 3-(Hydroxymethyl)-4-methoxybenzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Hydroxymethyl)-4-methoxybenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-4-methoxybenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and other interactions, while the nitrile group can act as an electrophilic center.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzonitrile: Lacks the hydroxymethyl group, making it less versatile in certain reactions.

    3-Hydroxymethylbenzonitrile:

    4-Hydroxy-3-methoxybenzonitrile: Similar structure but with a hydroxyl group instead of a hydroxymethyl group, leading to different chemical properties.

Uniqueness

3-(Hydroxymethyl)-4-methoxybenzonitrile is unique due to the presence of both hydroxymethyl and methoxy groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

CAS No.

25978-75-0

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

3-(hydroxymethyl)-4-methoxybenzonitrile

InChI

InChI=1S/C9H9NO2/c1-12-9-3-2-7(5-10)4-8(9)6-11/h2-4,11H,6H2,1H3

InChI Key

MUJVHPVZSZMEQW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C#N)CO

Origin of Product

United States

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